molecular formula C7H7ClFN B8766598 4-chloro-3-fluoro-N-methylaniline

4-chloro-3-fluoro-N-methylaniline

Cat. No. B8766598
M. Wt: 159.59 g/mol
InChI Key: MNPLABDQRUAQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-3-fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-3-fluoro-N-methylaniline

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

4-chloro-3-fluoro-N-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

MNPLABDQRUAQRJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Formic acid (1.76 ml) was added to acetic acid anhydride (0.91 ml) at 0° C. The solution was stirred for 10 min at this temperature. The reaction was heated under nitrogen to 55° C. for 2 h. The reaction mixture was cooled to 0° C. 4-Chloro-3-fluoroaniline (1.07 g) dissolved in THF (2 ml) was added and the reaction was stirred over night at RT. The solvent was evaporated in vacuo. The residue was dissolved in THF (4 ml). The solution was cooled to 0° C. and borane tetrahydrofuran complex 1M in THF (16.2 ml) was added slowly. Strong gas evolution was observed. The reaction was heated to reflux for 3 h, then cooled to 0° C. and MeOH (4 ml) was added dropwise. The reaction was stirred for 1 h and 1M aq HCl solution (6 ml) was added. The reaction was stirred over night at RT. The solvent was removed in vacuo and the pH of the aqueous layer was adjusted to 9 with 2N aq NaOH solution. The reaction mixture was extracted twice with diethyl ether and the combined organic layers were dried over sodium sulfate, filtered and the solvent was removed in vacuo to yield (4-chloro-3-fluoro-phenyl)-methyl-amine (1150 mg, 98%) as a light brown oil. 1HNMR (DMSO-d6, 300 MHz): δ 2.65 (d, J=5.1 Hz, 3H), 6.15 (d, J=5.1 Hz, 1H), 6.20 (dd, J=3.0 and J=8.4 Hz, 1H), 6.45 (dd, J=2.4 and 12.3 Hz, 1H), 7.18 (t, J=8.7 Hz, 1H).
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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